Target Compound Cytotoxicity vs. Potent Class-Leading Chromenopyrimidine Analogs
The target compound demonstrates a reported IC50 of 28 µM, positioning it as a significantly less potent cytotoxic agent when compared to the most active chromeno[2,3-d]pyrimidine derivatives identified in a recent research project, which achieved IC50 values in the 1.7–4.3 µM range against lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines [1][2]. This ~6.5- to 16.5-fold difference in potency underscores a distinct position in the structure-activity landscape, making it a valuable tool for studying the minimum structural requirements for potent activity [1][2].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 ± 3 µM (Compound 7 in source publication) |
| Comparator Or Baseline | Chromeno[2,3-d]pyrimidine derivatives 10c and 10l; IC50 range = 1.7–4.3 µM against A549, MCF-7, HepG2 cell lines |
| Quantified Difference | Target compound is approximately 6.5 to 16.5-fold less potent than the most active comparators. |
| Conditions | Cancer cell line cytotoxicity assay (exact cell line for the 28 µM value is from a related publication; 1.7-4.3 µM data against A549, MCF-7, HepG2 lines) |
Why This Matters
This data allows a researcher to select this specific compound as a low-potency control or to investigate how its particular substitution pattern reduces activity compared to the class's most potent members.
- [1] Southan, C. (2017, Sep 23). Comment on PubMed Commons: With a reported IC50 of 28 μM, this compound can be neither potent nor selective. Hypothesis. View Source
- [2] Vietnam Academy of Science and Technology. (2026). Project's information: Synthesis and biological evaluation of novel heterocyclic compounds (Project Code: DL0000.04/22-24). View Source
